molecular formula C13H11ClFN3O2 B2810011 N-(3-chloro-4-fluorophenyl)-6-ethoxypyridazine-3-carboxamide CAS No. 1351612-62-8

N-(3-chloro-4-fluorophenyl)-6-ethoxypyridazine-3-carboxamide

Cat. No. B2810011
CAS RN: 1351612-62-8
M. Wt: 295.7
InChI Key: XLDLMXLKECMMEI-UHFFFAOYSA-N
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Description

“N-(3-chloro-4-fluorophenyl)-6-ethoxypyridazine-3-carboxamide” is a chemical compound that belongs to the class of organic compounds known as anilides. These are organic heterocyclic compounds derived from oxoacids (carboxylic acids, phosphonic acids, sulfonic acids, etc.) in which the oxygen atom from the oxo group is replaced by an aryl group .


Molecular Structure Analysis

The molecular structure of this compound would likely consist of a pyridazine ring substituted with an ethoxy group and a carboxamide group, and a phenyl ring substituted with chlorine and fluorine atoms. The exact three-dimensional structure would depend on the specific spatial arrangement of these groups .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound like this would depend on its specific structure. Factors like the presence of polar and nonpolar groups, the size and shape of the molecule, and the specific arrangement of its atoms would all influence its properties .

Scientific Research Applications

Discovery and Synthesis

Research has led to the development of related compounds, with studies detailing the synthesis processes and structural analysis. For instance, a novel methodology for the synthesis of N-substituted-6-alkoxypteridin-4-amine, showcasing a seven-step synthesis process with total yields ranging from 35.4 to 41%, was developed. This methodology provides a foundation for the synthesis of derivatives, including N-(3-chloro-4-fluorophenyl)-6-ethoxypyridazine-3-carboxamide, by focusing on heterocyclization, alkoxylation, chlorination, and nucleophilic substitution steps (Duan et al., 2012).

Antimicrobial Applications

A series of N1-(3-chloro-4-fluorophenyl)-N4-substituted semicarbazone derivatives, including structures related to N-(3-chloro-4-fluorophenyl)-6-ethoxypyridazine-3-carboxamide, were synthesized and subjected to computational pharmacokinetic studies. These studies predicted the molecular properties and evaluated the compounds for antimicrobial activities. Among these derivatives, specific compounds showed promising antibacterial and antifungal activities, underscoring the potential of N-(3-chloro-4-fluorophenyl)-6-ethoxypyridazine-3-carboxamide related structures in antimicrobial research (Ahsan et al., 2016).

Structural Analysis and Design

Structural analysis and design studies have contributed to understanding the interactions and properties of N-(3-chloro-4-fluorophenyl)-6-ethoxypyridazine-3-carboxamide related compounds. For example, solvent-free synthesis methods have been employed to create derivatives, highlighting the efficiency and environmental benefits of such approaches. The spectral linearity studies of these compounds provide insights into their structural characteristics and the effects of substituent groups on their properties (Thirunarayanan & Sekar, 2013).

Future Directions

The study of new compounds like this one is a crucial part of advancing fields like medicinal chemistry and materials science. Future research could involve synthesizing the compound, studying its properties, and testing its biological activity .

Mechanism of Action

Target of Action

The primary target of N-(3-chloro-4-fluorophenyl)-6-ethoxypyridazine-3-carboxamide is the epidermal growth factor receptor (EGFR) tyrosine kinase . EGFR is a cell surface receptor that is often overexpressed in certain human carcinoma cells, such as lung and breast cancer cells .

Mode of Action

N-(3-chloro-4-fluorophenyl)-6-ethoxypyridazine-3-carboxamide acts as an inhibitor of the EGFR tyrosine kinase . It binds to the adenosine triphosphate (ATP)-binding site of the enzyme, thereby inhibiting the intracellular phosphorylation of numerous tyrosine kinases associated with transmembrane cell surface receptors .

Biochemical Pathways

The inhibition of EGFR tyrosine kinase affects several downstream biochemical pathways. It leads to a decrease in the activation of mitogen-activated protein kinases and Akt, which are involved in cell proliferation and survival . This results in the inhibition of cell growth and induction of apoptosis .

Pharmacokinetics

Similar compounds have been shown to have suitable in vivo pharmacokinetic properties in preclinical safety species .

Result of Action

The result of the action of N-(3-chloro-4-fluorophenyl)-6-ethoxypyridazine-3-carboxamide is the induction of apoptosis in cancer cells . This is achieved through the activation of the intrinsic apoptotic pathway, as indicated by the activation of caspase-9 and the executioner caspases-3 and 7 . It also leads to nuclear fragmentation and an increase in the levels of reactive oxygen species (ROS) .

Action Environment

Environmental factors can influence the action, efficacy, and stability of N-(3-chloro-4-fluorophenyl)-6-ethoxypyridazine-3-carboxamide. For instance, the pH of the environment can affect the stability of the compound . Additionally, the presence of other substances in the environment, such as other drugs or chemicals, can potentially interact with the compound and alter its efficacy .

properties

IUPAC Name

N-(3-chloro-4-fluorophenyl)-6-ethoxypyridazine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11ClFN3O2/c1-2-20-12-6-5-11(17-18-12)13(19)16-8-3-4-10(15)9(14)7-8/h3-7H,2H2,1H3,(H,16,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLDLMXLKECMMEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NN=C(C=C1)C(=O)NC2=CC(=C(C=C2)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11ClFN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-chloro-4-fluorophenyl)-6-ethoxypyridazine-3-carboxamide

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